3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one
Brand Name: Vulcanchem
CAS No.: 2320177-37-3
VCID: VC5853392
InChI: InChI=1S/C9H13N3OS/c1-12-6-5-11-9(12)14-7-3-2-4-10-8(7)13/h5-7H,2-4H2,1H3,(H,10,13)
SMILES: CN1C=CN=C1SC2CCCNC2=O
Molecular Formula: C9H13N3OS
Molecular Weight: 211.28

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one

CAS No.: 2320177-37-3

Cat. No.: VC5853392

Molecular Formula: C9H13N3OS

Molecular Weight: 211.28

* For research use only. Not for human or veterinary use.

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one - 2320177-37-3

Specification

CAS No. 2320177-37-3
Molecular Formula C9H13N3OS
Molecular Weight 211.28
IUPAC Name 3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one
Standard InChI InChI=1S/C9H13N3OS/c1-12-6-5-11-9(12)14-7-3-2-4-10-8(7)13/h5-7H,2-4H2,1H3,(H,10,13)
Standard InChI Key QUDKQMJZIGXXAA-UHFFFAOYSA-N
SMILES CN1C=CN=C1SC2CCCNC2=O

Introduction

Chemical Properties and Structural Features

Molecular Characteristics

The compound (CAS No. 2320177-37-3) has the molecular formula C₉H₁₃N₃OS and a molecular weight of 211.28 g/mol. Its IUPAC name, 3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one, reflects the integration of a piperidin-2-one ring and a 1-methylimidazole group connected via a sulfur atom. Key spectroscopic data include:

PropertyValueSource
CAS No.2320177-37-3
Molecular FormulaC₉H₁₃N₃OS
Molecular Weight211.28 g/mol
IUPAC Name3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one

Reactivity and Stability

The compound’s reactivity is influenced by its functional groups:

  • Thioether linkage: Susceptible to oxidation (e.g., with KMnO₄) and reduction (e.g., with LiAlH₄).

  • Carbonyl group: May participate in nucleophilic additions or serve as a hydrogen-bond acceptor.

  • Imidazole ring: Capable of π-π stacking and hydrogen bonding, which are critical for biological interactions .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis typically involves sequential steps to form the thioether bond and introduce the carbonyl group. A representative approach includes:

  • Thioether formation: Reacting a piperidine derivative with 1-methyl-1H-imidazole-2-thiol under basic conditions .

  • Carbonyl introduction: Oxidizing a secondary alcohol or employing ketone-forming reactions.

Industrial Methods

Industrial-scale production emphasizes continuous flow processes to enhance yield and purity. Atom-economical strategies, such as catalytic thiol-ene coupling, are prioritized to minimize waste .

CompoundCell LineIC₅₀ (µM)Source
Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoateHCT-116 (colon)1.9
Benzo[ d]imidazole-2-amine derivativesHCT1164.53

The imidazole moiety in 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one may similarly interact with tubulin or kinase targets, though validation is required .

Research Findings and Emerging Applications

Enzyme Inhibition

Piperidine derivatives are potent inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in Mycobacterium tuberculosis, with IC₅₀ values of 8–10 µM . This suggests potential utility in antitubercular drug development.

Neuropharmacology

Imidazopiperidine analogs, such as PF-232798, act as CCR5 antagonists with improved absorption profiles, highlighting the therapeutic promise of this structural class in HIV treatment .

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